molecular formula C7H16ClNO2 B6216309 1-(1,2-dimethoxyethyl)cyclopropan-1-amine hydrochloride CAS No. 2742652-63-5

1-(1,2-dimethoxyethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6216309
CAS No.: 2742652-63-5
M. Wt: 181.7
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Description

1-(1,2-Dimethoxyethyl)cyclopropan-1-amine hydrochloride is a chemical compound with a cyclopropane ring substituted with an amine group and a 1,2-dimethoxyethyl side chain

Preparation Methods

The synthesis of 1-(1,2-dimethoxyethyl)cyclopropan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the 1,2-dimethoxyethyl group: This step involves the alkylation of the cyclopropane ring with a suitable 1,2-dimethoxyethyl halide under basic conditions.

    Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(1,2-Dimethoxyethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the methoxy groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(1,2-Dimethoxyethyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethoxyethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

1-(1,2-Dimethoxyethyl)cyclopropan-1-amine hydrochloride can be compared with other cyclopropane-containing amines, such as:

    Cyclopropylamine hydrochloride: Lacks the 1,2-dimethoxyethyl group, making it less complex and potentially less versatile in certain applications.

    1-(2-Methoxyethyl)cyclopropan-1-amine hydrochloride: Similar structure but with only one methoxy group, which may affect its reactivity and binding properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2742652-63-5

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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